4-benzyl-5-((4-ethylphenoxy)methyl)-4h-1,2,4-triazole-3-thiol
CAS No.: 483970-24-7
Cat. No.: VC11648852
Molecular Formula: C18H19N3OS
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483970-24-7 |
|---|---|
| Molecular Formula | C18H19N3OS |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 4-benzyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H19N3OS/c1-2-14-8-10-16(11-9-14)22-13-17-19-20-18(23)21(17)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,23) |
| Standard InChI Key | HNOIWJHDPWTDGC-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3 |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms. Substituents include:
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A benzyl group () at position 4, enhancing lipophilicity and potential membrane permeability.
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A 4-ethylphenoxymethyl group () at position 5, contributing to steric bulk and electronic modulation.
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A thiol group () at position 3, enabling redox activity and hydrogen bonding .
The IUPAC name, 4-benzyl-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, reflects this substitution pattern.
Table 1: Key Identifiers of 4-Benzyl-5-((4-Ethylphenoxy)methyl)-4H-1,2,4-Triazole-3-Thiol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 325.4 g/mol | |
| CAS Number | 483970-24-7 | |
| SMILES Notation | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CC=C3 | |
| InChIKey | HNOIWJHDPWTDGC-UHFFFAOYSA-N |
Synthesis and Manufacturing Considerations
General Synthetic Pathways
While explicit details for this compound are scarce, analogous 1,2,4-triazoles are typically synthesized via:
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Cyclocondensation Reactions: Between thiosemicarbazides and carboxylic acids or their derivatives under acidic conditions.
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Nucleophilic Substitution: Introducing the 4-ethylphenoxymethyl group via alkylation of a triazole-thiol precursor.
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Protection-Deprotection Strategies: To manage reactive sites during functionalization.
A hypothetical route might involve:
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Synthesis of 5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol via cyclization of 4-ethylphenoxyacetylthiosemicarbazide.
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Benzylation at position 4 using benzyl bromide in the presence of a base like potassium carbonate.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the triazole core and thiol group, but poorly soluble in water.
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Stability: The thiol group may oxidize to disulfides under aerobic conditions, necessitating inert storage environments .
Table 2: Predicted Physicochemical Parameters
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: and NMR would resolve aromatic protons (6.5–7.5 ppm) and ethyl/methylene groups (1.0–4.5 ppm) .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 325.4, with fragmentation patterns indicative of benzyl and phenoxymethyl loss .
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HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) could assess purity.
Comparative Analysis with Related Triazole Derivatives
Structural Analogues
Compare with 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol (PubChem CID 736569) :
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Key Difference: Absence of the phenoxymethyl group reduces steric hindrance and polarity.
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Impact: Lower molecular weight (219.31 g/mol) and altered bioavailability .
Table 3: Structural and Functional Comparison
| Property | Target Compound | CID 736569 |
|---|---|---|
| Molecular Weight | 325.4 g/mol | 219.31 g/mol |
| Substituent at C5 | 4-Ethylphenoxymethyl | Ethyl |
| LogP (Estimated) | ~3.2 | ~2.1 |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate antimicrobial and anticancer efficacy in vitro.
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Computational Studies: Molecular docking to identify protein targets.
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